Pyridostigmine

Vue d'ensemble

Description

La pyridostigmine est un médicament principalement utilisé pour traiter la myasthénie grave, une maladie neuromusculaire auto-immune chronique qui provoque une faiblesse des muscles squelettiques. Elle est également utilisée pour inverser les effets de certains relaxants musculaires et pour se protéger contre les agents neurotoxiques en milieu militaire. La this compound est classée comme un inhibiteur de l'acétylcholinestérase, ce qui signifie qu'elle agit en inhibant l'enzyme acétylcholinestérase, augmentant ainsi les niveaux d'acétylcholine à la jonction neuromusculaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La pyridostigmine peut être synthétisée selon plusieurs méthodes. Une méthode courante implique la réaction du bromure de 3-hydroxy-1-méthylpyridinium avec le chlorure de diméthylcarbamoyle. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane, dans des conditions de température contrôlée .

Méthodes de production industrielle : En milieu industriel, la this compound est souvent produite en utilisant une technique de granulation humide. Cela implique de mélanger le bromure de this compound avec des polymères hydrophiles et hydrophobes, suivis de la granulation, du séchage et de la compression en comprimés. L'utilisation de polymères hydrophiles comme l'hydroxypropylméthylcellulose (HPMC) contribue à obtenir une formulation à libération prolongée .

Analyse Des Réactions Chimiques

Types de réactions : La pyridostigmine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans certaines conditions, conduisant à la formation de N-oxyde de this compound.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Hydrolyse : Des conditions acides ou basiques peuvent faciliter l'hydrolyse de la this compound.

Principaux produits :

Oxydation : N-oxyde de this compound.

Hydrolyse : 3-hydroxy-1-méthylpyridinium et acide diméthylcarbamique.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier l'inhibition de l'acétylcholinestérase et les effets de l'accumulation d'acétylcholine.

Biologie : La this compound est utilisée pour étudier le rôle de l'acétylcholine dans divers processus physiologiques, notamment la contraction musculaire et la neurotransmission.

Médecine : Elle est largement utilisée dans le traitement de la myasthénie grave et d'autres troubles neuromusculaires. .

5. Mécanisme d'action

La this compound exerce ses effets en inhibant l'enzyme acétylcholinestérase, qui est responsable de la dégradation de l'acétylcholine dans la fente synaptique. En inhibant cette enzyme, la this compound augmente la concentration d'acétylcholine, améliorant ainsi la transmission cholinergique. Cela conduit à une amélioration de la contraction musculaire et de la force chez les patients atteints de myasthénie grave .

Cibles moléculaires et voies :

Acétylcholinestérase : La principale cible de la this compound.

Voies cholinergiques : La this compound améliore la transmission cholinergique en augmentant les niveaux d'acétylcholine

Applications De Recherche Scientifique

Treatment of Myasthenia Gravis

Overview : Pyridostigmine is most recognized for its role in managing myasthenia gravis, a chronic autoimmune neuromuscular disorder characterized by weakness and rapid fatigue of voluntary muscles.

Clinical Evidence :

- A systematic review highlights that this compound improves muscle strength in patients with myasthenia gravis, providing symptomatic relief by increasing the availability of acetylcholine at the neuromuscular junction .

- Dosages typically range from 60 mg to 120 mg daily, adjusted based on patient response and tolerance.

Congenital Myasthenic Syndromes

Application : this compound is also utilized in congenital myasthenic syndromes (CMS), which are inherited disorders that affect neuromuscular transmission.

Case Studies :

- A study documented the successful use of this compound in a child with CMS, resulting in significant improvement in muscle strength and endurance .

Gastrointestinal Disorders

Use in Intestinal Pseudo-obstruction : this compound has shown promise in treating chronic intestinal pseudo-obstruction (CIPO) and pediatric intestinal pseudo-obstruction (PIPO).

Clinical Findings :

- A case series reported that patients treated with this compound experienced reduced abdominal distension and improved gastrointestinal motility, leading to decreased reliance on parenteral nutrition .

- In one notable case, a child with severe gut dysmotility responded positively to an initial dose of 30 mg/kg/day, allowing for the resumption of oral feeding .

Neurogenic Orthostatic Hypotension

Mechanism : this compound has been investigated for its ability to manage neurogenic orthostatic hypotension (NOH), a condition characterized by significant drops in blood pressure upon standing.

Research Insights :

- A randomized controlled trial demonstrated that this compound significantly improved standing blood pressure without exacerbating supine hypertension, indicating its potential as a treatment option for patients with NOH .

Complex Regional Pain Syndrome (CRPS)

Innovative Use : Recent studies have explored this compound's effects on inflammatory responses in patients with CRPS.

Study Design and Results :

- A single-subject study involving ten patients assessed the impact of this compound on pain, swelling, and functional status. Initial results suggested a reduction in inflammatory symptoms, supporting its role in activating the cholinergic anti-inflammatory pathway .

Prophylaxis Against Organophosphate Poisoning

Military Application : this compound is used as a prophylactic agent against the effects of organophosphate nerve agents.

Mechanism of Action :

- By inhibiting acetylcholinesterase, this compound reduces the risk of irreversible inhibition caused by organophosphates, thereby protecting against potential neurotoxic effects .

Data Table: Summary of this compound Applications

Mécanisme D'action

Pyridostigmine exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This leads to improved muscle contraction and strength in patients with myasthenia gravis .

Molecular Targets and Pathways:

Acetylcholinesterase: The primary target of this compound.

Cholinergic Pathways: this compound enhances cholinergic transmission by increasing acetylcholine levels

Comparaison Avec Des Composés Similaires

La pyridostigmine est souvent comparée à d'autres inhibiteurs de l'acétylcholinestérase tels que la néostigmine et la physostigmine.

Composés similaires :

Néostigmine : Similaire à la this compound, mais avec une durée d'action plus courte et des effets secondaires plus marqués.

Physostigmine : Contrairement à la this compound, la physostigmine peut traverser la barrière hémato-encéphalique et est utilisée pour traiter les effets du système nerveux central de la toxicité anticholinergique

Unicité de la this compound :

Durée d'action plus longue : La this compound a une durée d'action plus longue que la néostigmine, ce qui la rend plus adaptée aux maladies chroniques comme la myasthénie grave.

Effets secondaires plus légers : La this compound est associée à moins d'effets secondaires que la néostigmine.

Activité Biologique

Pyridostigmine is a reversible inhibitor of acetylcholinesterase (AChE), primarily used in the treatment of myasthenia gravis (MG) and as a pretreatment for nerve agent exposure. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, clinical efficacy, and associated case studies.

This compound functions by inhibiting the AChE enzyme, which breaks down the neurotransmitter acetylcholine (ACh). By preventing this breakdown, this compound increases the availability of ACh at neuromuscular junctions, thus enhancing synaptic transmission and muscle contraction. This mechanism is particularly beneficial in conditions characterized by impaired neuromuscular transmission, such as MG.

Pharmacological Effects

- Neuromuscular Transmission : this compound improves muscle strength in patients with MG by increasing ACh levels, which compensates for the reduced number of functional ACh receptors.

- Anti-inflammatory Properties : Recent studies indicate that this compound may exert anti-inflammatory effects through modulation of the cholinergic anti-inflammatory pathway (CAP). This pathway regulates immune responses and can decrease pro-inflammatory cytokine production while enhancing anti-inflammatory cytokines like IL-10 .

- Cardiovascular Effects : this compound has been shown to lower heart rate and enhance heart rate variability in animal models, suggesting potential protective effects against cardiovascular diseases .

Myasthenia Gravis

A study involving 410 MG patients assessed the effectiveness and side effects of this compound. The results indicated a median effectiveness score of 60 (IQR 28-78) on a visual analog scale, with 61% of participants currently using the drug. Common side effects included flatulence, muscle cramps, and blurred vision .

Spinal Muscular Atrophy

In a Phase II trial involving patients with spinal muscular atrophy (SMA), this compound was evaluated for its impact on fatigability and motor function. Results showed that approximately 74% of participants experienced medium-to-large beneficial effects on fatigability when treated with this compound compared to placebo .

Case Studies

- Acute Respiratory Distress Syndrome (ARDS) : In murine models of ARDS, this compound treatment significantly reduced inflammatory cell accumulation in lung tissue, indicating its potential role in managing lung inflammation .

- HIV Treatment : A proof-of-concept trial demonstrated that this compound could reduce T cell activation and improve CD4 counts in HIV-infected individuals who were virologically suppressed but had incomplete immunological responses .

Side Effects

Despite its benefits, this compound is associated with various side effects. The most frequently reported include:

- Gastrointestinal Issues : Diarrhea and abdominal cramps.

- Neuromuscular Symptoms : Muscle twitching and cramps.

- Visual Disturbances : Blurred vision.

These side effects can lead to discontinuation in some patients; approximately 26% cited side effects as their reason for stopping treatment .

Summary Table of Biological Activities

Propriétés

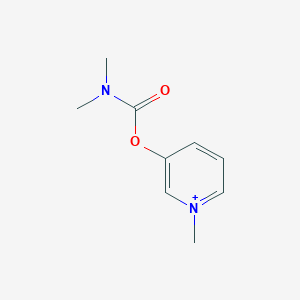

IUPAC Name |

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O2/c1-10(2)9(12)13-8-5-4-6-11(3)7-8/h4-7H,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOLLAQWKVFTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165786 | |

| Record name | Pyridostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyridostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.04e+00 g/L | |

| Record name | Pyridostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Myasthenia gravis is an autoimmune disease involving dysfunction at the neuromuscular junction most commonly due to autoantibodies directed against the acetylcholine receptor (AChR), but also against other targets such as the muscle-specific kinase (MUSK), lipoprotein-related protein 4 (LRP4), or agrin. In the case of AChR antibodies, AChRs are directly bound and cross-linked, impairing acetylcholine binding and contributing through various mechanisms to receptor degradation. The lack of acetylcholine signalling leads to muscle tone loss, muscle weakness, and fatigue. Pyridostigmine is a reversible acetylcholinesterase inhibitor that increases extracellular acetylcholine levels in the neuromuscular junction by impairing its breakdown by acetylcholinesterase. The increased acetylcholine leads to increased neural transmission across the junction, which drastically improves myasthenia gravis symptoms. In addition to its use in myasthenia gravis and in reversing neuromuscular blocks, pyridostigmine is also a common first-line treatment in congenital myasthenic syndromes (CMS), of which there are multiple subtypes caused by mutations in more than 30 distinct genes. CMS present similarly to myasthenia gravis, albeit due to distinct underlying causes, and often benefit from pyridostigmine. However, in some subgroups, treatment with pyridostigmine is detrimental; detailed genetic testing is required before starting therapy. | |

| Record name | Pyridostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

155-97-5 | |

| Record name | Pyridostigmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridostigmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDOSTIGMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19QM69HH21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152-154, 153 °C | |

| Record name | Pyridostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.